molecular formula C10H13NO3 B8711312 2-Methyl-2-(2-pyridinyloxy)butanoic acid

2-Methyl-2-(2-pyridinyloxy)butanoic acid

Cat. No.: B8711312
M. Wt: 195.21 g/mol
InChI Key: IJVZMSVDEPSDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(2-pyridinyloxy)butanoic acid (CAS: 605680-43-1) is a substituted butanoic acid featuring a methyl group at the second carbon and a 2-pyridinyloxy moiety as the ester substituent. This compound shares structural similarities with synthetic auxins, anti-inflammatory agents, and other carboxylate derivatives, making it relevant for pharmaceutical and agrochemical research.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methyl-2-pyridin-2-yloxybutanoic acid

InChI

InChI=1S/C10H13NO3/c1-3-10(2,9(12)13)14-8-6-4-5-7-11-8/h4-7H,3H2,1-2H3,(H,12,13)

InChI Key

IJVZMSVDEPSDHH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)OC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridinyloxy and Phenoxy Derivatives

The pyridinyloxy group in 2-methyl-2-(2-pyridinyloxy)butanoic acid differentiates it from phenoxy-based auxins like MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) . Key differences include:

  • Bioactivity: Phenoxy derivatives like MCPB act as herbicides by mimicking auxin signaling, whereas pyridinyloxy analogs may exhibit divergent biological roles due to altered receptor binding .
Table 1: Structural Comparison of Butanoic Acid Derivatives
Compound Name CAS Number Substituent Key Applications Reference
This compound 605680-43-1 2-pyridinyloxy Under investigation
MCPB 94-81-5 4-chloro-2-methylphenoxy Herbicide
2-Methyl-2-(3-trifluoromethylphenoxy)propanoic acid - 3-(trifluoromethyl)phenoxy Pharmaceutical intermediate

Amino Acid and Amide Derivatives

The ester linkage in the target compound may confer greater hydrolytic stability compared to amide-containing analogs like (2S)-3-methyl-2-(2-phenoxyacetamido)butanoic acid (CAS: 39864-48-7) .

Sulfur-Containing Analogs

Sulfur substitutions, such as in 2-methyl-2-(sulfanylmethyl)butanoic acid (CAS: 656241-01-9), introduce thioether groups that enhance lipophilicity. In contrast, the pyridinyloxy group in this compound may improve water solubility due to the polarizable nitrogen atom .

Anti-Inflammatory Derivatives

Patent data () highlights derivatives of 2-methyl-2-(phenoxy)propionic acid as anti-inflammatory agents. The pyridinyloxy variant could modulate cyclooxygenase (COX) inhibition differently due to steric and electronic effects, though direct evidence is lacking .

Similarity Scores and Structural Analogues

Quantitative similarity assessments () show:

  • 0.85 similarity to 2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid: The trifluoromethyl group enhances metabolic stability but reduces solubility.
  • 0.83 similarity to other pyridinyloxy variants: Minor substituent changes (e.g., methyl vs. ethyl chains) influence steric bulk and pharmacokinetics .

Key Research Findings

  • Synthetic Utility : The compound’s ester linkage and aromatic group make it a candidate for metal-catalyzed coupling reactions, unlike halogenated auxins .
  • Biological Potential: While phenoxy derivatives dominate agrochemical use, pyridinyloxy analogs may offer novel modes of action in drug discovery due to their unique electronic profiles .
  • Stability: Compared to amide-linked amino acid derivatives, the ester group in this compound may confer moderate hydrolytic stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.